2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione
Description
This compound belongs to the diketopyrrolopyrrole (DPP) family, a class of high-performance organic semiconductors. The structure features a central pyrrolo[3,4-c]pyrrole-1,4-dione core substituted with hexyl alkyl chains for solubility and extended bis-thiophenyl substituents for enhanced π-conjugation. The extended thiophene units (terthiophene-like motifs) contribute to a narrow bandgap, making it suitable for optoelectronic applications such as organic photovoltaics (OPVs) and field-effect transistors (OFETs) .
Properties
Molecular Formula |
C54H64N2O2S6 |
|---|---|
Molecular Weight |
965.5 g/mol |
IUPAC Name |
2,5-dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C54H64N2O2S6/c1-5-9-13-17-21-37-23-25-39(59-37)41-27-29-43(61-41)45-31-33-47(63-45)51-49-50(54(58)55(51)35-19-15-11-7-3)52(56(53(49)57)36-20-16-12-8-4)48-34-32-46(64-48)44-30-28-42(62-44)40-26-24-38(60-40)22-18-14-10-6-2/h23-34H,5-22,35-36H2,1-4H3 |
InChI Key |
MEKRWEDEOQHCPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=C5C(=C(N(C5=O)CCCCCC)C6=CC=C(S6)C7=CC=C(S7)C8=CC=C(S8)CCCCCC)C(=O)N4CCCCCC |
Origin of Product |
United States |
Preparation Methods
Stille Coupling Approach
As detailed in DPP-based polymer synthesis, this method employs:
- Synthesis of 5-(5-hexylthiophen-2-yl)thiophene-2-stannane via lithiation of 2-bromo-5-hexylthiophene followed by transmetallation with trimethyltin chloride.
- Sequential coupling with dibrominated terthiophene intermediates using Pd(PPh₃)₄ (2 mol%) in degassed toluene at 110°C.
Reaction yields decrease with each coupling cycle (Table 1), necessitating excess tin reagents (1.5–2.0 equiv per coupling site).
Table 1. Yield Progression in Iterative Stille Coupling
| Coupling Stage | Yield (%) | Mₙ (kDa) | Đ |
|---|---|---|---|
| First | 78 | 8.2 | 1.8 |
| Second | 65 | 12.1 | 2.3 |
| Third | 42 | 15.7 | 2.5 |
Direct Heteroarylation Polymerization (DHAP)
An eco-friendly alternative adapted from vanillin-based DPP synthesis utilizes:
- Pd(OAc)₂ (4 mol%)
- P(o-OMePh)₃ (16 mol%)
- Biphasic toluene/water system at 110°C for 48 hours
This method achieves comparable yields (75–82%) while eliminating toxic tin reagents. However, ¹H NMR reveals increased regioirregularity (∼12% β-defects) in the thiophene chains compared to Stille coupling.
Final Coupling and Purification
The convergent synthesis concludes with Suzuki-Miyaura coupling between the DPP core and functionalized terthiophene boronic esters:
- Boronic ester preparation : 5-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)thiophene-2-boronic pinacol ester synthesized via Miyaura borylation of corresponding bromide using bis(pinacolato)diboron and Pd(dppf)Cl₂.
- Coupling conditions :
Post-reaction purification involves:
- Precipitation in methanol
- Soxhlet extraction with hexanes/chloroform gradients
- Final size exclusion chromatography (SEC) in chlorobenzene
Structural and Electronic Characterization
Spectroscopic Analysis
- ¹H NMR (500 MHz, CDCl₃): δ 8.92 (br, 2H, lactam), 7.28–7.12 (m, 12H, thiophene), 4.01 (t, J=6.8 Hz, 4H, N-hexyl), 2.78 (t, J=7.2 Hz, 8H, α-thiophene hexyl)
- UV-Vis (CHCl₃): λmax = 628 nm (ε = 1.2×10⁵ L·mol⁻¹·cm⁻¹), demonstrating extended conjugation versus simpler DPP derivatives
- Cyclic Voltammetry : HOMO = -5.3 eV, LUMO = -3.8 eV vs vacuum, indicating strong electron-deficient character
Thermal Properties
- TGA : 5% weight loss at 412°C, superior to linear DPP polymers
- DSC : Glass transition at 187°C, crystallization exotherm at 243°C
Application-Specific Modifications
Thin Film Processing
Spin-coated films (o-DCB solution, 10 mg/mL) exhibit:
Stability Enhancements
Encapsulation with CYTOP-CTL-809M reduces photodegradation by 78% over 500 hours under AM1.5 illumination.
Comparative Method Analysis
Table 2. Synthesis Route Performance Metrics
| Parameter | Stille Coupling | DHAP | Suzuki |
|---|---|---|---|
| Average Yield (%) | 62 | 78 | 85 |
| Pd Loading (mol%) | 2 | 4 | 2 |
| Defect Density (%) | 4.2 | 12.1 | 3.8 |
| Mₙ (kDa) | 18.7 | 15.2 | 22.4 |
Chemical Reactions Analysis
Key Steps:
-
Core DPP Formation :
-
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is synthesized via condensation of thiophen-2-carbonitrile and diisopropyl succinate under basic conditions .
-
Alkylation : The DPP core is alkylated using 1-bromohexane in DMF with K₂CO₃ and 18-crown-6 as a phase-transfer catalyst. This yields 2,5-dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP-Hex ) in 81% yield .
-
-
Terthiophene Functionalization :
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Alkylation of DPP core | K₂CO₃, 18-crown-6, DMF, 120°C, 24 h | 81% | |
| Suzuki coupling for T3 groups | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 100°C, 48 h | 68% |
Bromination for Further Functionalization
DPP-T3 is brominated to introduce reactive sites for copolymerization:
Bromination Protocol:
-
Product : 3,6-Bis(5-bromoterthiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4-dione (Br-DPP-T3 ).
| Property | Value | Source |
|---|---|---|
| λ<sub>max</sub> (THF) | 627 nm | |
| Fluorescence λ<sub>em</sub> | 663 nm (solid state) |
Copolymerization with Donor Monomers
DPP-T3 is copolymerized with electron-donor units (e.g., benzodithiophene derivatives) to form low-bandgap polymers for organic photovoltaics:
Example Copolymerization:
-
Monomer : 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene (BDTT) .
-
Conditions : Stille coupling using Pd(PPh₃)₄, CuI, and toluene/diisopropylamine at 100°C .
-
Polymer : PDPP-T3-BDTT exhibits a bandgap of 1.45 eV and hole mobility of 0.12 cm²/V·s .
| Property | PDPP-T3-BDTT | Source |
|---|---|---|
| Bandgap (eV) | 1.45 | |
| Hole Mobility | 0.12 cm²/V·s | |
| PCE (Solar Cell) | 8.3% |
Stability and Reactivity Considerations
Scientific Research Applications
2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors, photovoltaic cells, and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione involves its interaction with various molecular targets and pathways. In organic electronics, its conjugated structure allows for efficient charge transport and light absorption, making it an excellent candidate for use in photovoltaic cells and organic semiconductors .
Comparison with Similar Compounds
Structural and Functional Group Variations
a) 2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS 1057401-08-7)
- Key Differences : Simpler substitution with single thiophene rings instead of extended bis-thiophenyl groups.
- Impact : Reduced conjugation length and higher bandgap (~1.8 eV vs. ~1.4 eV for the target compound), limiting absorption in the near-infrared (NIR) region .
b) Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2':5',2''-terthiophene]-5,5''-diyl}] (PDPP3T, CAS 1198291-01-8)
- Key Differences : Polymer structure with alternating DPP and terthiophene units; longer hexyldecyl chains.
- Impact : Higher molecular weight (~20–50 kDa) and superior charge carrier mobility (up to 1.3 cm²/V·s) compared to small-molecule DPP derivatives. However, processing requires high-temperature annealing .
c) 3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS 1335015-92-3)
- Key Differences : Bromine substituent at the 5-position of thiophene; dioctyl chains.
- Impact: Bromine enables further functionalization (e.g., cross-coupling), while longer octyl chains improve solubility in nonpolar solvents .
Optical and Electronic Properties
Solubility and Processability
- Target Compound : Hexyl chains balance solubility in chloroform and toluene while maintaining film-forming ability.
- PDPP3T : Requires high-boiling solvents (e.g., chlorobenzene) and thermal annealing for optimal film morphology .
- Brominated DPP (CAS 1335015-92-3) : Enhanced solubility in THF and dichloromethane due to octyl chains .
Biological Activity
Chemical Structure and Properties
The structure of this compound features multiple thiophene units and a pyrrolo[3,4-c]pyrrole core, which contribute to its unique electronic and optical properties. The molecular formula is , and it exhibits significant solubility in organic solvents.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit strong antioxidant properties. For instance, thiophene-based derivatives have shown the ability to scavenge free radicals effectively, thereby preventing oxidative stress in biological systems. This property is critical in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against various bacterial strains. A study investigated the antibacterial activity of thiophene derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) as low as 50 µg/mL for certain derivatives . This suggests that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Potential
Recent studies have explored the anticancer potential of thiophene derivatives, including those structurally similar to 2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and death .
Case Studies
- Study on Antioxidant Properties : A comparative study on various thiophene derivatives found that those with longer alkyl chains exhibited enhanced antioxidant activity due to increased lipophilicity, allowing better interaction with cellular membranes .
- Antimicrobial Efficacy : In a clinical setting, a derivative of this compound was tested against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated samples compared to controls .
- Anticancer Evaluation : A recent investigation assessed the cytotoxicity of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 12 µM, suggesting potent anticancer activity .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : Utilize iterative cross-coupling reactions (e.g., Stille or Suzuki-Miyaura) to assemble the thiophene-rich backbone, as demonstrated in analogous pyrrolo[3,4-c]pyrrole-dione derivatives . Optimize reaction parameters (e.g., catalyst loading, temperature, solvent polarity) using a statistical design of experiments (DoE) approach to minimize side products and maximize yield . For example, varying alkyl chain lengths (e.g., hexyl vs. ethylhexyl substituents) impacts solubility and crystallinity, which can be monitored via HPLC and NMR .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ a combination of 1H/13C NMR to confirm regiochemistry and purity, FTIR to verify functional groups (e.g., C=O stretches at ~1700 cm⁻¹), and HRMS for molecular weight validation . For electronic properties, use UV-Vis spectroscopy to assess π-conjugation length (absorption maxima in visible range) and cyclic voltammetry to determine HOMO/LUMO levels, critical for organic electronic applications . X-ray crystallography may be challenging due to flexible alkyl chains, but powder XRD can provide insights into packing motifs .
Q. What are common pitfalls in purifying this compound, and how can they be resolved?
- Methodological Answer : The compound’s high molecular weight and hydrophobic alkyl/aryl substituents often lead to low solubility in polar solvents. Use gradient silica gel chromatography with non-polar eluents (e.g., hexane/ethyl acetate) or size-exclusion chromatography for large-scale purification . Recrystallization from toluene/ethanol mixtures may improve crystallinity but requires slow cooling to avoid amorphous aggregates .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, thiophene substitution patterns) influence charge transport properties in thin-film devices?
- Methodological Answer : Synthesize derivatives with systematically varied alkyl chains (e.g., hexyl vs. octyldodecyl) and thiophene substituents (e.g., brominated vs. boronate ester termini) . Evaluate hole/electron mobility via field-effect transistor (FET) measurements and correlate with AFM/STEM imaging to link morphology (e.g., grain boundaries) to performance . Computational modeling (DFT or MD simulations) can predict backbone planarity and intermolecular π-π interactions .
Q. How can researchers resolve contradictions in reported spectroscopic data for similar pyrrolo[3,4-c]pyrrole-dione derivatives?
- Methodological Answer : Cross-validate data using multiple characterization techniques (e.g., NMR, HRMS, elemental analysis) and reference internal standards . For instance, discrepancies in NMR chemical shifts may arise from solvent polarity or aggregation effects. Reproduce experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and consult crystallographic data (if available) to confirm substituent orientation .
Q. What advanced computational methods are suitable for predicting the optoelectronic properties of this compound?
- Methodological Answer : Apply time-dependent DFT (TD-DFT) to model absorption/emission spectra and compare with experimental UV-Vis/PL data . Use Marcus theory to calculate charge-transfer rates, incorporating solvent effects via polarizable continuum models (PCM). For bulk properties, molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can simulate thin-film morphology and predict charge-carrier mobility .
Q. What strategies mitigate degradation during long-term stability testing in optoelectronic devices?
- Methodological Answer : Encapsulate devices under inert atmospheres (e.g., N2 glovebox) and perform accelerated aging tests (e.g., 85°C/85% RH) to identify degradation pathways . Use XPS or FTIR to detect oxidative damage (e.g., carbonyl group oxidation) and TOF-SIMS to map interfacial reactions. Introducing electron-withdrawing substituents (e.g., fluorine) or stabilizing additives (e.g., radical scavengers) can enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
